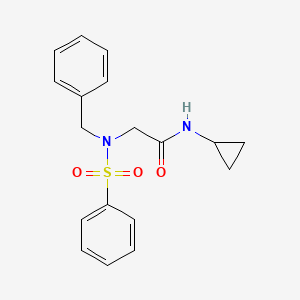

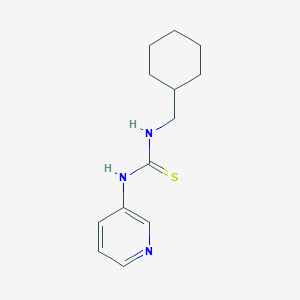

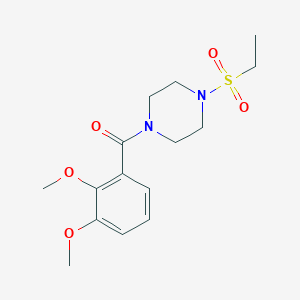

![molecular formula C15H13N3O4S B5541471 N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide is a novel chemical compound with a complex molecular structure. It belongs to a class of organic compounds known for their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and condensation processes. For example, a similar compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, was synthesized by cyclization of thioamide with 2-chloroacetoacetate, demonstrating a yield above 60% (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of closely related compounds often features intricate hydrogen bonding and intermolecular interactions. For instance, N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide: N,N-dimethylformamide (1:1) solvate showed a crystal structure stabilized by N–H⋅⋅⋅O and C–H⋅⋅⋅O hydrogen bonds (Amit Kumar et al., 2016).

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical reactions. For instance, the reaction between benzoic acid hydrazides and ethyl N-carbobenzyloxythionoglycinate produces 2-aminomethyl-1,3,4-oxadiazoles, indicating versatile reactivity (J. Sikorski et al., 1987).

Physical Properties Analysis

The physical properties of such compounds, including crystalline structure and hydrogen bonding patterns, are critical for understanding their behavior. For example, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate exhibited a monoclinic crystal system with specific unit cell parameters (A. P. Marjani, 2013).

Chemical Properties Analysis

Analyzing the chemical properties of such compounds involves understanding their reactivity, stability, and potential interactions. As an example, N-thioacyl 1,3-amino alcohols, synthesized via ring-opening of oxiranes, showed specific reactions leading to stereochemically defined products, illustrating the complexity of chemical properties in similar compounds (T. Murai et al., 2005).

科学的研究の応用

Synthetic Approaches and Chemical Modifications

Microwave-assisted Synthesis and Biological Activities : A study by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds displayed moderate antimicrobial activity, with two compounds exhibiting antiurease activity and four displaying antilipase activity, indicating the potential for diverse biological applications Basoğlu et al., 2013.

Synthesis of Spiro Compounds : Markosyan et al. (2000) reported the condensation of 3-R-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1′-cyclohexanes) with 2-ethanolamine, 3-propanolamine, and hydrazine hydrate, leading to the formation of triazoles and tetrazoles condensed with benzo[h]quinazolines. This synthesis pathway highlights the potential for generating a variety of bioactive heterocyclic compounds Markosyan et al., 2000.

Biological Applications and Activities

Antimicrobial Evaluation : Bhuiyan et al. (2006) explored the synthesis of new thienopyrimidine derivatives and evaluated their antimicrobial properties. Some derivatives exhibited pronounced antimicrobial activity, indicating the chemical's potential as a basis for developing new antimicrobial agents Bhuiyan et al., 2006.

Apoptosis-Inducing Agents for Breast Cancer : Gad et al. (2020) focused on the synthesis of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and evaluated their in vitro and in vivo activity as apoptosis-inducing agents for breast cancer. Several compounds demonstrated significant antiproliferative potential, underscoring the importance of this chemical scaffold in cancer research Gad et al., 2020.

Safety and Hazards

As this compound is provided by Sigma-Aldrich for early discovery research , it’s important to handle it with care. Researchers are responsible for confirming the product’s identity and purity . Sigma-Aldrich does not provide a warranty for this product , so it’s crucial to use appropriate safety measures when handling it.

特性

IUPAC Name |

N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c19-14(18-17-7-11-2-1-5-23-11)8-16-15(20)10-3-4-12-13(6-10)22-9-21-12/h1-7H,8-9H2,(H,16,20)(H,18,19)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSCZKDIWBLJGA-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

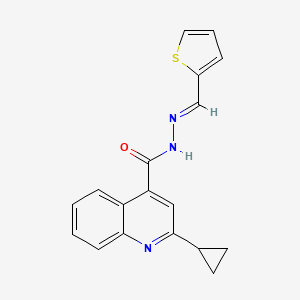

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)

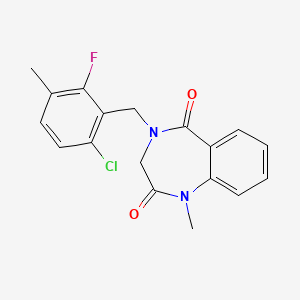

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)

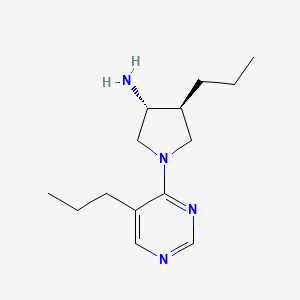

![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)